4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
Description
This compound, with the molecular formula C₂₂H₁₇ClFN₄S, features a 4H-1,2,4-triazole core substituted at the 3-position with a pyridine ring and at the 5-position with a (2-chloro-6-fluorobenzyl)sulfanyl group. The 4-position is occupied by a 4-methylphenyl group.
Properties
IUPAC Name |
4-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4S/c1-14-5-7-16(8-6-14)27-20(15-9-11-24-12-10-15)25-26-21(27)28-13-17-18(22)3-2-4-19(17)23/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGXNCORWLZRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol to form the corresponding sulfide, which is then reacted with a triazole derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antifungal Activity
Triazoles are well-known for their antifungal properties. Research indicates that derivatives of this compound exhibit significant antifungal activity against various strains of fungi, including Candida and Aspergillus species. The mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, thereby leading to cell death.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine showed enhanced antifungal activity compared to traditional azoles, suggesting a promising alternative for treating resistant fungal infections .
Anticancer Properties
Emerging research highlights the compound's potential as an anticancer agent. Its ability to inhibit specific kinases involved in tumor growth and proliferation has been investigated.
Case Study:
In vitro studies have shown that this triazole derivative can induce apoptosis in cancer cell lines such as breast and lung cancer cells, with mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Fungicides
The compound's structural features make it suitable for development as a fungicide in agriculture. Its effectiveness against plant pathogens can help manage crop diseases.
Research Findings:
Field trials have indicated that formulations containing this triazole derivative significantly reduce disease incidence in crops like wheat and corn, providing an effective means of pest control while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and other substituents play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 4-Position of the Triazole Core
Compound A : 4-{5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine (CAS 613226-01-0)
- Key Difference : The 4-methylphenyl group in the target compound is replaced with a 4-chlorophenyl group.
- Higher molecular weight (C₂₁H₁₄Cl₂FN₄S vs. C₂₂H₁₇ClFN₄S) may reduce solubility .
Compound B : 4-{5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine (CAS 482640-08-4)
- Key Difference : The 4-methylphenyl group is replaced with an ethyl group.
- Lower logP (aliphatic vs. aromatic substituent) may enhance aqueous solubility .
Variations in the Sulfanyl Substituent
Compound C : 4-(5-((2-Chlorobenzyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine
- Key Difference : Lacks the 6-fluoro atom on the benzyl group.
- Impact :
Compound D : 4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q, CAS not provided)
Functional Group Replacements
Compound E : 4-[5-[(RAC)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine
Comparative Data Table
Research Findings and Implications
- Lipophilicity : The 4-methylphenyl group in the target compound increases hydrophobicity (logP ~3.5 estimated) compared to ethyl or chlorophenyl analogs, which may influence membrane permeability .
Q & A
Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
